

Application Notes and Protocols for Naringin Extraction from Citrus Peel

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Compound of Interest

Compound Name: Nardin

Cat. No.: B12427481

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Introduction

Naringin is a flavanone glycoside predominantly found in citrus fruits, particularly in the peel and pith of grapefruit and pomelo, to which it imparts a characteristic bitter taste.^{[1][2]} It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its wide range of pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects.^{[2][3][4]} Naringin's biological activities are attributed to its modulation of various cellular signaling pathways, such as the NF- κ B, PI3K/Akt, and apoptosis pathways.^[1] Citrus peel, a major byproduct of the juice industry, represents an abundant and sustainable source for naringin extraction.

These application notes provide a comparative overview of various extraction techniques and detailed protocols for laboratory-scale extraction of naringin, intended for researchers, scientists, and professionals in drug development.

Application Notes

Overview of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of naringin. Methods range from conventional solvent-based techniques to modern, technology-assisted approaches that enhance efficiency and reduce extraction time and solvent consumption.

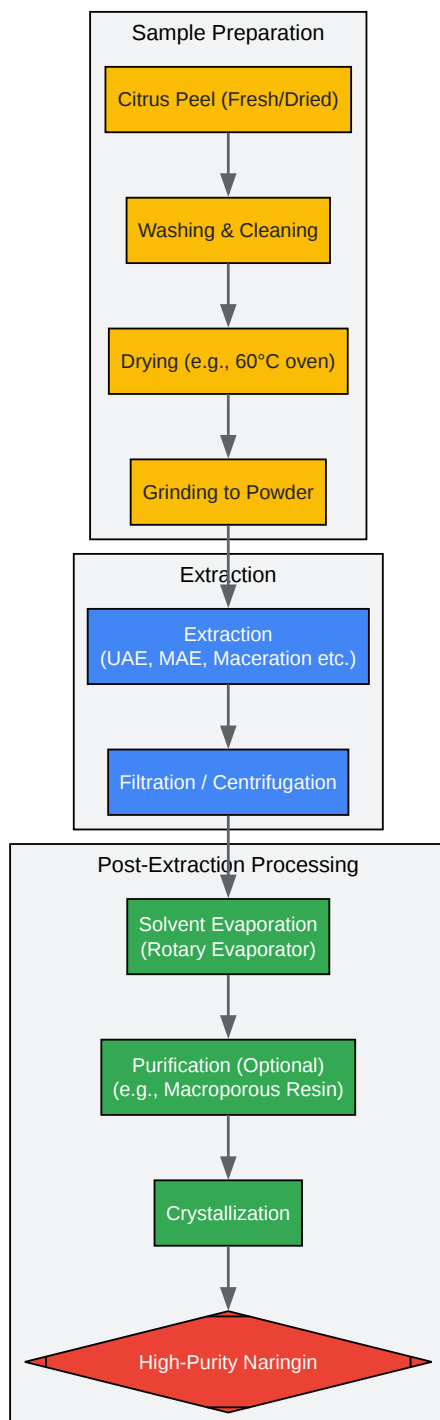
- **Conventional Solvent Extraction (Maceration/Soxhlet/Reflux):** These methods rely on the solvent's ability to dissolve naringin. While straightforward, they often require long extraction times and large volumes of solvents.[1][5] Methanol and ethanol are the most commonly used solvents due to the high yields obtained.[1]
- **Ultrasound-Assisted Extraction (UAE):** This technique uses ultrasonic waves to create cavitation, disrupting plant cell walls and enhancing solvent penetration.[6] UAE significantly reduces extraction time and can increase yield compared to conventional methods.[7][8]
- **Microwave-Assisted Extraction (MAE):** MAE utilizes microwave energy to rapidly heat the solvent and plant material, causing cell rupture and the release of target compounds.[6] This method is known for its high speed and efficiency.[9][10]
- **Enzyme-Assisted Extraction (EAE):** This "green" technique employs enzymes to catalytically break down cell wall components, facilitating the release of naringin under mild conditions. [11][12]
- **Supercritical Fluid Extraction (SFE):** SFE uses a supercritical fluid, typically CO₂ modified with a co-solvent like ethanol, to extract naringin. It is considered an environmentally friendly method that yields high-purity extracts.[1]
- **Natural Deep Eutectic Solvents (DES):** A newer, greener approach using solvents made from natural compounds (e.g., choline chloride and citric acid) that are safe and effective alternatives to organic solvents.[13][14]

Data Presentation: Comparison of Naringin Extraction Methods

The following table summarizes quantitative data from various studies, comparing the efficiency of different extraction techniques.

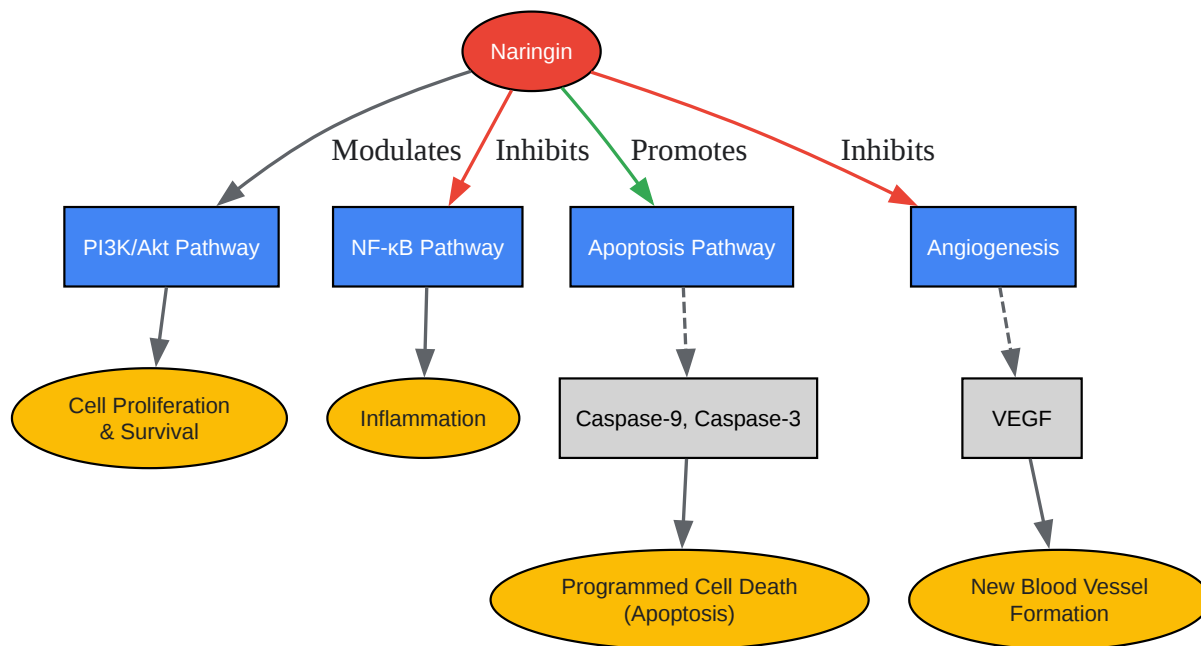
| Extraction Method | Citrus Source | Solvent | Temperature (°C) | Time | Naringin Yield (mg/g of dry peel) | Reference |
|------------------------------|-------------------|----------------------------------|------------------|-----------|-------------------------------------|---|
| Ultrasound-Assisted (UAE) | Citrus sinensis | Ethanol | 65.5 | 30 min | 2.021 | [6] [7] |
| Ultrasound-Assisted (UAE) | Citrus grandis | 80% Ethanol | 60 | 7.5 min | 4.65 | [6] |
| Ultrasound-Assisted (UAE) | Citrus x paradisi | 70% Ethanol | 33 - 40 | 1 - 5 min | up to 25.05 | [6] [8] |
| Combined Ultrasonic & Reflux | Citrus x paradisi | 70% Ethanol | - | - | 51.94 | [6] [15] |
| Microwave-Assisted (MAE) | Citrus paradisi | Water | - | 218 s | 13.20 | [6] |
| Supercritical Fluid (SFE) | Citrus paradisi | SC-CO ₂ + 15% Ethanol | 58.6 | 45 min | 14.4 | [1] |
| Maceration | Citrus maxima | Methanol | Ambient | 3 days | Not specified, method for isolation | [16] |
| Hot Ethanol Extraction | Citrus maxima | 80% Ethanol | 60 | 27 min | 4.91 (mg/mL) | [17] [18] |
| Soxhlet Extraction | Citrus paradisi | Ethanol | - | 8 h | 15.2 | [5] |

Experimental Workflows & Signaling Pathways Diagrams



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Caption: General workflow for naringin extraction from citrus peel.



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Caption: Key signaling pathways modulated by naringin.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasonic waves to enhance extraction efficiency, based on methodologies described in the literature.[\[6\]](#)[\[7\]](#)[\[19\]](#)

Materials & Equipment:

- Dried and powdered citrus peel (e.g., pomelo, grapefruit)
- Ethanol (70-80% v/v)
- Ultrasonic bath or probe sonicator
- Beaker or Erlenmeyer flask

- Filtration system (e.g., Whatman filter paper, vacuum filtration apparatus) or centrifuge
- Rotary evaporator
- Analytical balance

Procedure:

- Preparation: Weigh 10 g of dried citrus peel powder and place it into a 500 mL beaker.
- Solvation: Add 250 mL of 80% ethanol to the beaker, achieving a solid-to-solvent ratio of 1:25 (w/v).
- Sonication: Place the beaker in an ultrasonic bath. Set the sonication parameters:
 - Temperature: 60°C
 - Time: 30 minutes
 - Frequency: 40 kHz[19] Ensure the liquid level in the bath is higher than the solvent level in the beaker.
- Separation: After sonication, separate the solid residue from the liquid extract. This can be done by vacuum filtration through filter paper or by centrifuging the mixture at 4000 rpm for 15 minutes and decanting the supernatant.
- Concentration: Transfer the filtrate (supernatant) to a round-bottom flask and concentrate the extract by removing the ethanol using a rotary evaporator at 50°C under reduced pressure.
- Drying & Storage: The resulting crude extract can be further dried in a vacuum oven at 50°C to obtain a powder.[19] Store the dried extract in a desiccator at 4°C.

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol uses microwave energy for rapid extraction of naringin.[6]

Materials & Equipment:

- Dried and powdered citrus peel

- Extraction solvent (e.g., 80% ethanol or distilled water)
- Microwave extraction system (with temperature and power control)
- Microwave extraction vessel
- Filtration system
- Rotary evaporator
- Analytical balance

Procedure:

- Preparation: Weigh 5 g of powdered citrus peel and place it into the microwave extraction vessel.
- Solvation: Add 100 mL of the chosen solvent (e.g., 80% ethanol) to the vessel.
- Extraction: Seal the vessel and place it in the microwave extractor. Set the extraction parameters:
 - Microwave Power: 800 W[13]
 - Temperature: 72°C[13]
 - Time: 4-5 minutes (or until the target temperature is reached and held briefly)
- Cooling: After the extraction cycle, allow the vessel to cool to room temperature before opening to avoid solvent flashing.
- Separation: Filter the mixture to separate the extract from the solid plant residue.
- Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude naringin extract.
- Drying & Storage: Dry the crude extract as described in Protocol 1 and store appropriately.

Protocol 3: Conventional Solvent Extraction (Maceration)

This protocol describes a simple maceration technique for naringin isolation.[\[16\]](#)

Materials & Equipment:

- Dried and powdered citrus peel (specifically the albedo - the white, spongy part)
- Methanol
- n-Hexane
- Isopropanol
- Large glass container with a lid (for maceration)
- Heating mantle or hot plate
- Separatory funnel
- Filtration system
- Rotary evaporator
- Refrigerator/Freezer

Procedure:

- **Maceration:** Place 50 g of albedo powder in a large glass container. Add 550 mL of methanol, seal the container, and let it stand for 3 days at room temperature with occasional agitation.
- **Filtration & Concentration:** Filter the mixture to separate the methanol extract. Evaporate the methanol using a rotary evaporator to obtain a dry extract.
- **Partitioning:** Add 50 mL of distilled water to the dry extract and heat it to 70°C for 30 minutes. Transfer the aqueous solution to a separatory funnel and extract twice with 20 mL of n-

hexane to remove non-polar impurities. Discard the n-hexane layers.

- Crystallization: To the remaining aqueous phase, add 25 mL of isopropanol and heat the mixture to reduce its volume by half.
- Purification: Cool the concentrated solution in a refrigerator (4°C) to induce crystallization. The light-yellow crystals of naringin will precipitate.
- Recrystallization: Collect the crystals by filtration. To achieve higher purity, the crystals can be redissolved in a minimal amount of hot isopropanol and cooled again to recrystallize. Repeat this step until the desired purity is achieved.
- Drying: Dry the final naringin crystals in a vacuum oven at 50°C.

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